molecular formula C13H20O6 B14649654 Dimethyl 3,9-dioxoundecanedioate CAS No. 51414-49-4

Dimethyl 3,9-dioxoundecanedioate

Cat. No.: B14649654
CAS No.: 51414-49-4
M. Wt: 272.29 g/mol
InChI Key: IECNUPXYNLHBSG-UHFFFAOYSA-N
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Description

Dimethyl 3,9-dioxoundecanedioate (hypothetical structure based on nomenclature) is an esterified dicarboxylic acid derivative with an 11-carbon backbone featuring two ketone groups at positions 3 and 9, and methyl ester termini. The presence of both ketone and ester functional groups implies unique reactivity, such as participation in nucleophilic additions (ketones) or transesterification reactions (esters) .

Properties

CAS No.

51414-49-4

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

dimethyl 3,9-dioxoundecanedioate

InChI

InChI=1S/C13H20O6/c1-18-12(16)8-10(14)6-4-3-5-7-11(15)9-13(17)19-2/h3-9H2,1-2H3

InChI Key

IECNUPXYNLHBSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCCCCC(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,9-dioxoundecanedioate can be synthesized through the esterification of 3,9-dioxoundecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,9-dioxoundecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include:

    Oxidation: 3,9-dioxoundecanedioic acid.

    Reduction: 3,9-dioxoundecanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,9-dioxoundecanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polyesters and polyamides.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or a prodrug.

    Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.

Mechanism of Action

The mechanism of action of dimethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of 3,9-dioxoundecanedioic acid and methanol. The pathways involved include hydrolysis and subsequent metabolic processes that utilize the resulting products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Chain-Length Analogues

The following table compares dimethyl 3,9-dioxoundecanedioate with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
This compound* C₁₃H₂₀O₆ 272.29 (calc.) 2 esters, 2 ketones Hypothetical: Reactivity in condensation reactions
Dimethyl octadecanedioate C₂₀H₃₈O₄ 342.51 2 esters Polymer plasticizers, lubricants
3,9-Dimethylundecane C₁₃H₂₈ 184.36 Branched alkane Solvent, hydrocarbon intermediate
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione C₅H₆Cl₂O₈P₂ 361.93 Spirocyclic, phosphate, Cl Flame retardant (hypothesized)

*Note: Properties for this compound are inferred due to lack of direct data.

Key Observations:

Functional Group Diversity: The target compound combines ketones and esters, enabling dual reactivity absent in dimethyl octadecanedioate (pure ester) or 3,9-dimethylundecane (nonpolar hydrocarbon) . The spirocyclic phosphate compound () shares a similar "3,9" substitution pattern but diverges in backbone complexity and halogen/phosphorus content, suggesting flame-retardant applications .

Chain-Length Effects :

  • Dimethyl octadecanedioate (C18) has a longer aliphatic chain, enhancing hydrophobicity and suitability for lubricants, whereas the shorter C11 chain of this compound may improve solubility in polar solvents .

Reactivity and Stability :

  • Ketones in this compound may increase susceptibility to oxidation or nucleophilic attack compared to dimethyl octadecanedioate.
  • The absence of halogens or phosphorus distinguishes it from the spirocyclic compound in , which likely exhibits higher thermal stability .

Research Findings and Gaps

Experimental Data Limitations

No direct studies on this compound were identified in the evidence. However, insights can be extrapolated:

  • Thermal Behavior : Longer-chain diesters (e.g., dimethyl octadecanedioate) exhibit melting points >50°C, while ketone incorporation could lower this value due to reduced crystallinity .

Contradictions and Uncertainties

  • focuses on dimethyl fumarate (a distinct unsaturated ester), highlighting the need to avoid conflating nomenclature similarities with structural/functional equivalence .
  • The spirocyclic compound () shares a numeric "3,9" pattern but diverges entirely in backbone and application, underscoring the importance of precise structural analysis .

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